

# Methoxyacetylene: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Methoxyacetylene

Cat. No.: B14055853

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CAS Number: 6443-91-0 Molecular Formula:  $C_3H_4O$

This technical guide provides an in-depth overview of **methoxyacetylene**, a versatile reagent in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document consolidates key physicochemical data, detailed experimental protocols for its synthesis, and an exploration of its reactivity and potential applications.

## Core Physicochemical and Spectroscopic Data

**Methoxyacetylene** is a highly reactive and potentially explosive compound, demanding careful handling.<sup>[1][2]</sup> Its properties are summarized below. While comprehensive, experimentally verified spectroscopic data are not readily available in public databases, predicted values based on its chemical structure are provided.

## Physicochemical Properties

Property	Value	Source
Molecular Weight	56.064 g/mol	[1][2]
Canonical SMILES	COC#C	[1]
InChI Key	QRNDDJXJUHBGSG-UHFFFAOYSA-N	[1]
LogP	0.22350	[2]
Topological Polar Surface Area	9.23 Å <sup>2</sup>	[2]

## Spectroscopic Data (Predicted)

Spectroscopic analysis is essential for the characterization of **methoxyacetylene**. The following are predicted spectroscopic features:

- <sup>1</sup>H NMR: A spectrum would be expected to show two key signals: a singlet for the methyl protons (-OCH<sub>3</sub>) and a singlet for the acetylenic proton (≡C-H).
- <sup>13</sup>C NMR: The spectrum would display three distinct signals corresponding to the methyl carbon, and the two sp-hybridized carbons of the alkyne.
- Infrared (IR) Spectroscopy: Key vibrational modes would include a sharp, characteristic peak for the C≡C stretch and another for the ≡C-H stretch. C-O stretching and C-H bending frequencies would also be present.
- Mass Spectrometry (MS): The molecular ion peak would be observed at an m/z corresponding to the molecular weight of 56.064.

## Experimental Protocols

A detailed experimental protocol for the synthesis of the related compound, ethoxyacetylene, is available and has been noted to be adaptable for **methoxyacetylene**.

## Synthesis of Methoxyacetylene (Adapted from Ethoxyacetylene Synthesis)

This procedure involves the dehydrohalogenation of a suitable precursor, such as a dihaloether, using a strong base like sodium amide in liquid ammonia.

Materials:

- 1,2-dichloroethyl methyl ether (or similar precursor)
- Sodium metal
- Liquid ammonia
- Hydrated ferric nitrate (catalyst)
- Dry diethyl ether
- Saturated sodium chloride solution
- Anhydrous calcium chloride

Procedure:

- **Preparation of Sodium Amide:** In a flask equipped for low-temperature reactions, condense liquid ammonia. Add a catalytic amount of hydrated ferric nitrate, followed by the slow addition of sodium metal pieces until the blue color disappears, indicating the formation of sodium amide.
- **Reaction with Precursor:** To the sodium amide suspension in liquid ammonia, add the dihaloether precursor dropwise while maintaining a low temperature.
- **Work-up:** After the reaction is complete, carefully quench the reaction mixture. The original protocol for ethoxyacetylene warns of minor explosions during the addition of saturated sodium chloride solution to the sodium derivative of **methoxyacetylene**, which may be caused by ignition from sodium particles.<sup>[1]</sup>
- **Purification:** The product can be isolated by distillation. The boiling point of **methoxyacetylene** is reported to be 22.5–23.5 °C.

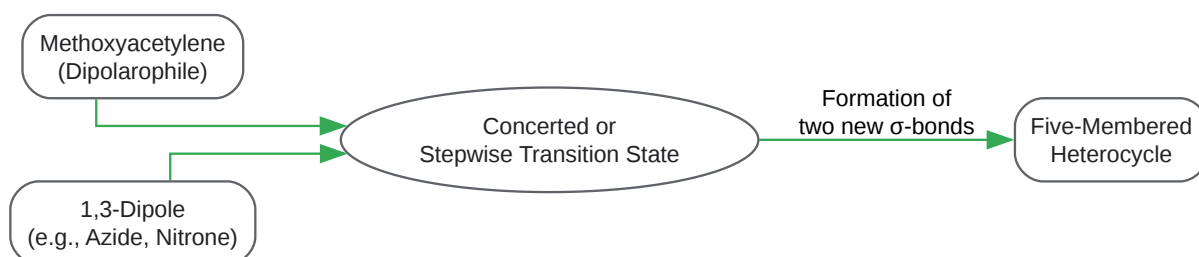
## Reactivity and Synthetic Utility

The primary utility of **methoxyacetylene** in a research and drug development context lies in its reactivity as a building block in organic synthesis. Its electron-rich alkyne nature makes it a valuable partner in various chemical transformations.

## Cycloaddition Reactions

**Methoxyacetylene** is an excellent candidate for cycloaddition reactions, a powerful class of reactions for forming cyclic compounds.[3][4][5] The methoxy group activates the alkyne, making it a good dipolarophile in [3+2] cycloadditions with 1,3-dipoles to form five-membered heterocycles, which are common scaffolds in pharmaceuticals.[3]

The general workflow for a [3+2] cycloaddition reaction involving an alkyne like **methoxyacetylene** is depicted below.



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Caption: Generalized workflow of a [3+2] cycloaddition reaction.

## Biological Activity and Signaling Pathways

As of late 2025, a review of publicly available scientific literature and databases does not indicate that **methoxyacetylene** itself has been investigated for specific biological activities or for its role in cellular signaling pathways. Its high reactivity and potential instability likely make it more suitable as a synthetic intermediate rather than a stable therapeutic agent. Research in drug development would therefore focus on using **methoxyacetylene** to synthesize more complex, stable molecules with potential biological targets.

## Safety and Handling

**Methoxyacetylene** is potentially explosive and poses a significant fire hazard when exposed to heat or flame.[1][2] When heated to decomposition, it emits acrid smoke and irritating fumes.[1][2] All handling should be conducted in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment. Due to its explosive nature, it is crucial to avoid conditions that could lead to shock, friction, or sudden heating.

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